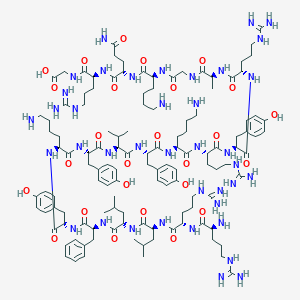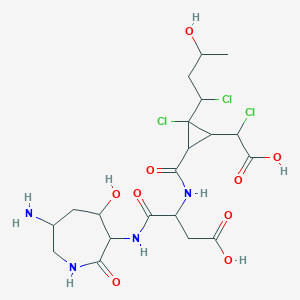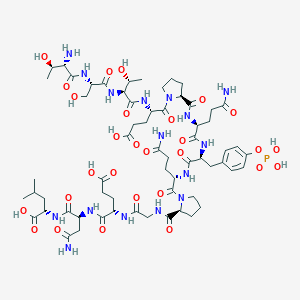
4,5-Diaminophthalonitrile
Overview
Description
The compound 4,5-Diaminophthalonitrile is a chemical that is not directly mentioned in the provided papers, but it is related to the compounds discussed within them. The papers focus on various phthalonitrile derivatives and their synthesis, which can provide insights into the properties and potential synthesis routes for this compound.
Synthesis Analysis
The synthesis of phthalonitrile derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,5-Dichlorophthalonitrile involves dehydration, imidization, ammonolysis, and further dehydration . This process indicates that the synthesis of this compound might also require multiple steps, potentially starting from a diamino-substituted phthalic acid or its derivatives, followed by nitrification to introduce the nitrile groups.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of related compounds, such as 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole, has been investigated using spectroscopy, elemental analysis, and X-ray analysis . These techniques could similarly be applied to this compound to gain insights into its molecular structure and stability.
Chemical Reactions Analysis
The chemical reactions of phthalonitrile derivatives are not explicitly detailed in the provided papers. However, the synthesis of these compounds often involves reactions that could be applicable to this compound, such as nitration, dehydration, and ammonolysis . Understanding these reactions can help predict the reactivity and possible transformations of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalonitrile derivatives are crucial for their application in various fields. The papers describe the characterization of these properties through differential thermal analysis, mass spectrometry, and sensitivity tests . For this compound, similar analyses would be necessary to determine its thermal stability, reactivity, and potential energetic properties.
Scientific Research Applications
Synthesis of Copper(II) Tetra(2-alkyl-4,5-benzimidazolo)- and Tetra(2,2'-Dimethyl-4,5-benzodiazepino)porphyrazines : 4,5-Diaminophthalonitrile has been used in the synthesis of copper(II) porphyrazines. These compounds show varied physicochemical and spectral properties due to the influence of the heterocyclic residue (Balakirev, Kudrik, & Shaposhnikov, 2002).
Highly Sensitive Chemiluminescence Reagent for α-Keto Acids in Liquid Chromatography : 4,5-Diaminophthalhydrazide, a derivative of this compound, serves as a sensitive and selective chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. It's particularly useful for detecting biologically significant α-keto acids (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).
Detection and Imaging of Nitric Oxide : 4,5-Diaminofluorescein (DAF-2) is utilized for the detection and imaging of nitric oxide (NO). It's chosen for its sensitivity, noncytotoxicity, and specificity. However, it's important to note that its reaction to form a fluorescent product is not specific to NO, as it also reacts with other compounds like dehydroascorbic acid and ascorbic acid (Zhang et al., 2002).
Synthesis of Octasubstituted Galactose Zinc(II) Phthalocyanine : Researchers synthesized a water-soluble octasubstituted galactose zinc(II) phthalocyanine starting from 4,5-Bis(1,2:3,4-di-O-isopropylidene-α-d-galactopyranos-6-yl)phthalonitrile. This compound is aimed to be used as a photosensitizer in photodynamic therapy (Iqbal, Hanack, & Ziegler, 2009).
Oxidative Stress Detection in Glial Cultures : The compound DAF-2DA, another derivative of this compound, is used to detect oxidative stress in glial cultures. Its sensitivity and specificity make it a valuable tool in studying intracellular changes in the levels of nitric oxide/peroxynitrite (Roychowdhury et al., 2002).
Reliable Measurement of Nitric Oxide Released from Endothelial Cells : DAF-2 has been effectively used to detect low levels of nitric oxide in biological systems. Its use involves specific methodologies to reduce interference from auto-fluorescence and to ensure accurate measurement (Leikert et al., 2001).
Safety and Hazards
properties
IUPAC Name |
4,5-diaminobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAZQYWUDIFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350279 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129365-93-1 | |
| Record name | 4,5-Diaminophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,5-diaminophthalonitrile particularly useful in constructing phthalocyanines and their analogues?
A1: this compound serves as a key building block for synthesizing phthalocyanines (Pcs) and related macrocycles [, , ]. Its structure, containing two amine groups adjacent to nitrile functionalities, allows it to readily participate in condensation and cyclotetramerization reactions.
Q2: How does the incorporation of this compound into polymers influence their properties?
A2: Incorporating this compound as a chain extender in polymers significantly impacts their morphology, mechanical properties, and electrical conductivity []. For example, in segmented poly(urethane urea), its inclusion alongside polycaprolactone triol and 1,3-bis(isocyanatomethyl)cyclohexane leads to the formation of crosslinked networks with enhanced tensile strength and electrical conductivity when combined with functionalized nanodiamonds [].
Q3: Beyond phthalocyanines, what other heterocyclic systems can be synthesized using this compound?
A3: this compound serves as a versatile precursor for various heterocyclic systems. It reacts with 1,3-dicarbonyl compounds to yield benzimidazole derivatives, as highlighted in []. These benzimidazoles, particularly 2-(5,6-dicyano-1H-benzo[d]imidazol-2-yl)-N-arylbenzamides, exhibit promising antifungal activities [].
Q4: Are there any studies exploring the interaction of this compound with metals?
A4: Yes, research investigates the interaction of this compound with metals, particularly in the context of cluster formation. Studies have explored sandwich clusters composed of vanadium and this compound, focusing on their structural and magnetic properties []. While specific details are limited in the provided abstract, this research avenue highlights the potential of this compound in coordination chemistry and materials science.
Q5: What analytical techniques are commonly employed to characterize compounds derived from this compound?
A5: Characterization of this compound derivatives relies on various analytical techniques. Common methods include:
- Elemental analysis: Confirms the elemental composition of synthesized compounds, verifying the success of reactions [].
- Infrared (IR) spectroscopy: Provides insights into the functional groups present in the molecules, confirming the formation of desired bonds [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed structural information, confirming the connectivity and arrangement of atoms within the molecules [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)